molecular formula C8H7ClO B8523129 5-Chloro-1,3-dihydroisobenzofuran

5-Chloro-1,3-dihydroisobenzofuran

Cat. No.: B8523129
M. Wt: 154.59 g/mol
InChI Key: BOOGVDHDKSHZNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1,3-dihydroisobenzofuran is a chemical compound that belongs to the benzofuran family. Benzofurans are a class of compounds that are widely distributed in nature and have significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,3-dihydroisobenzofuran can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. This method typically involves the use of reagents such as triphenylphosphine and azo compounds to facilitate the cyclization process . Another method involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cyclization reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,3-dihydroisobenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can have different biological and chemical properties depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 5-Chloro-1,3-dihydroisobenzofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1,3-dihydroisobenzofuran is unique due to the presence of the chlorine atom at the 5-position, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C8H7ClO

Molecular Weight

154.59 g/mol

IUPAC Name

5-chloro-1,3-dihydro-2-benzofuran

InChI

InChI=1S/C8H7ClO/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3H,4-5H2

InChI Key

BOOGVDHDKSHZNS-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CO1)C=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the mixture of sodium (((2,4-dichlorobenzyl)oxy)methyl)trifluoroborate (50 mg, 0.18 mmol) synthesized in Example 8 and 1,4-dioxane (1.5 ml), water (0.15 ml), cesium carbonate (170 mg, 0.53 mmol), 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (15 mg, 0.036 mmol), and palladium(II) acetate (4.0 mg, 0.018 mmol) were added at room temperature, and the obtained reaction mixture was then stirred at 100° C. (an outer temperature) for 8.5 hours. The reaction mixture was cooled to room temperature, and then water and dichloromethane were added thereto, followed by filtration with Celite. The organic layer of the filtrate was separated and washed with saturated saline. The solvents were evaporated under reduced pressure from the organic layer, and then the obtained residue was purified with silica gel column chromatography (hexane:ethyl acetate=10:1), thereby obtaining the entitled compound (1.1 mg, 4%).
Name
sodium (((2,4-dichlorobenzyl)oxy)methyl)trifluoroborate
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
170 mg
Type
reactant
Reaction Step One
Quantity
15 mg
Type
reactant
Reaction Step One
Quantity
4 mg
Type
catalyst
Reaction Step One
Name
Quantity
0.15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
4%

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